molecular formula C17H20N2O4S2 B2758269 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide CAS No. 946342-76-3

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2758269
CAS RN: 946342-76-3
M. Wt: 380.48
InChI Key: AZYREOSOVNYIKR-UHFFFAOYSA-N
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Description

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide” is a complex organic compound. It likely contains an isothiazolidine ring, which is a five-membered ring with two heteroatoms . The compound may also contain phenyl and benzenesulfonamide groups.

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study on novel thiourea derivatives bearing the benzenesulfonamide moiety showed significant activity against Mycobacterium tuberculosis, highlighting the potential use of sulfonamide compounds in treating tuberculosis and other bacterial infections (Ghorab et al., 2017).

Enzyme Inhibition

Sulfonamide derivatives have also been explored for their ability to inhibit various enzymes, offering potential therapeutic applications in disease treatment. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in several diseases including neurodegenerative disorders (Röver et al., 1997).

Cancer Research

Furthermore, sulfonamide derivatives have been investigated for their anticancer properties. A study on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide demonstrated inhibition of the HIF-1 pathway, showing potential as a novel small molecule anticancer agent (Mun et al., 2012).

Synthesis and Characterization

The synthesis and characterization of sulfonamide compounds are crucial for understanding their structure-activity relationships, which guides the development of more effective and selective therapeutic agents. Novel heterocyclic compounds with the sulfamido moiety have been synthesized and shown antibacterial and antifungal activities, indicating the versatility of sulfonamide compounds in developing new antimicrobials (Nunna et al., 2014).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-7-8-17(11-14(13)2)25(22,23)18-15-5-3-6-16(12-15)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYREOSOVNYIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide

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